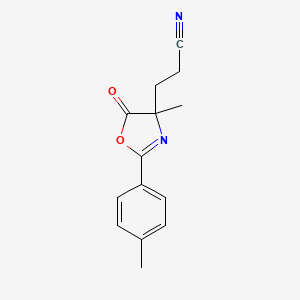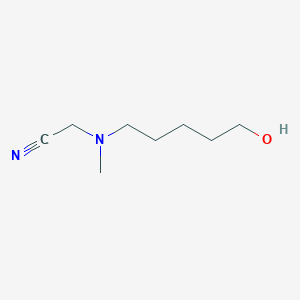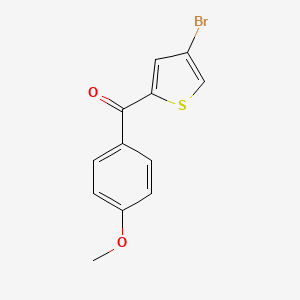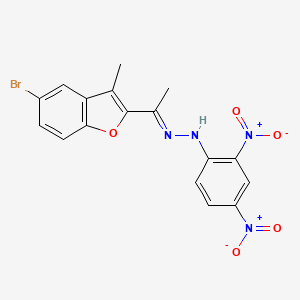![molecular formula C8H11NO2 B13797409 Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate CAS No. 76100-65-7](/img/structure/B13797409.png)
Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-azabicyclo[310]hex-2-ene-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings (0.005 mol %) and yields either the exo- or endo-3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the scalability of the dirhodium(II)-catalyzed cyclopropanation suggests potential for large-scale synthesis. Advances in generating diazo compounds in flow systems have improved the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Palladium-catalyzed aerobic (1+2) annulation reactions are used for the synthesis of related compounds.
Substitution: The compound can undergo substitution reactions, particularly in the presence of electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, thermal isomerization can lead to the formation of quinoxaline derivatives .
Aplicaciones Científicas De Investigación
Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are often used in drug design.
3-azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds have been studied for their potential antitumor activity.
Uniqueness: Ethyl 3-azabicyclo[310]hex-2-ene-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
76100-65-7 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-6H,2-4H2,1H3 |
Clave InChI |
YKJWWSPTZQSDFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NCC2C1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


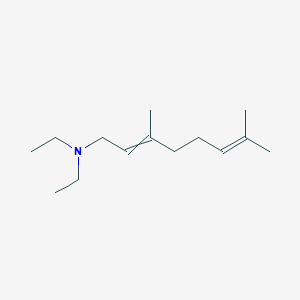
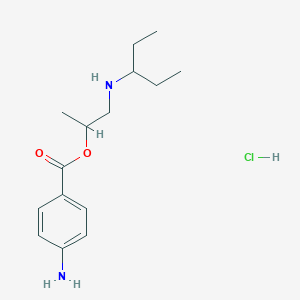

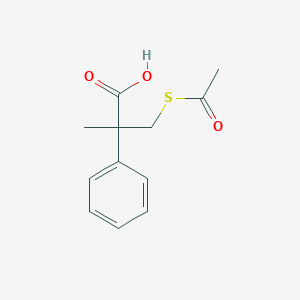
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
